BAY-85-8501 Racemate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAY-85-8501 Racemate is a novel, highly selective, and reversible human neutrophil elastase (HNE) inhibitor. It has shown promising results in preclinical models for treating inflammatory pulmonary diseases such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension . The compound exhibits picomolar activity, making it a potent candidate for therapeutic applications .
Méthodes De Préparation
The synthetic routes and reaction conditions for BAY-85-8501 Racemate are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve its highly selective inhibitory properties . Industrial production methods likely involve optimization of these synthetic routes to ensure scalability and consistency in the final product.
Analyse Des Réactions Chimiques
BAY-85-8501 Racemate primarily undergoes reactions typical of small molecule inhibitors. These include:
Oxidation and Reduction:
Substitution Reactions: Given its complex structure, substitution reactions may occur at various functional groups, depending on the reagents and conditions used.
The major products formed from these reactions would depend on the specific reagents and conditions applied, but they would generally involve modifications to the inhibitor’s functional groups.
Applications De Recherche Scientifique
BAY-85-8501 Racemate has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of elastase enzymes.
Biology: Investigated for its role in modulating inflammatory responses in various cell types.
Medicine: Explored as a potential therapeutic agent for treating inflammatory pulmonary diseases, including bronchiectasis, COPD, and pulmonary hypertension
Mécanisme D'action
BAY-85-8501 Racemate exerts its effects by selectively inhibiting human neutrophil elastase (HNE), a key mediator of tissue remodeling and inflammation . By inhibiting HNE, the compound helps restore the protease/anti-protease balance in inflammatory pulmonary diseases, thereby reducing inflammation and tissue damage . The molecular targets and pathways involved include the direct inhibition of HNE activity and subsequent modulation of inflammatory signaling pathways .
Comparaison Avec Des Composés Similaires
BAY-85-8501 Racemate is unique due to its high selectivity and reversible inhibition of HNE. Similar compounds include:
Sivelestat: Another HNE inhibitor, but with different pharmacokinetic properties.
AZD9668: A selective HNE inhibitor with applications in treating COPD.
Alvelestat: An HNE inhibitor under investigation for treating alpha-1 antitrypsin deficiency.
Compared to these compounds, this compound stands out for its picomolar activity and potential for once-daily dosing due to its favorable pharmacokinetics .
Propriétés
Formule moléculaire |
C22H17F3N4O3S |
---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3 |
Clé InChI |
YAJWYFPMASPAMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.